N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(3-phenylpropanoylamino)phenyl]phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O4/c1-37-29-21-25(15-17-27(29)33-31(35)19-13-23-9-5-3-6-10-23)26-16-18-28(30(22-26)38-2)34-32(36)20-14-24-11-7-4-8-12-24/h3-12,15-18,21-22H,13-14,19-20H2,1-2H3,(H,33,35)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQNCJDHVCKIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CCC3=CC=CC=C3)OC)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl Core Construction: Methodological Approaches
The biphenyl backbone serves as the foundational scaffold for this compound. Contemporary synthesis relies heavily on transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Ullmann couplings being predominant.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables the union of two aryl halides or pseudohalides via palladium catalysis. For the target compound, 4-bromo-3-methoxyaniline and 3-bromo-4-methoxyaniline derivatives are coupled using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a boronic acid partner. Key considerations include:
Ullmann Coupling
For substrates sensitive to boronic acid handling, Ullmann coupling offers an alternative. Copper(I) iodide catalyzes the coupling of aryl iodides (e.g., 3-iodo-4-methoxyaniline) in DMF at 100–120°C. Yields typically range from 60–75%, with ligand systems like 1,10-phenanthroline improving efficiency.
Table 1: Biphenyl Core Synthesis Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 80 | 85 | 12 |
| Ullmann | CuI/phenanthroline | 110 | 72 | 24 |
Methoxy Group Installation: Etherification Strategies
Methoxy substituents at the 3,3'-positions are introduced via nucleophilic aromatic substitution (SNAr) or O-methylation of phenolic intermediates.
Amide Functionalization: Coupling Agents and Catalysts
The installation of 3-phenylpropanamide groups at the 4 and 4' positions demands precise amide bond formation. Two primary strategies emerge: classical acyl chloride coupling and modern coupling reagent-mediated approaches.
Acyl Chloride Route
3-Phenylpropanoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with the biphenyl diamine intermediate in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the diamide. Challenges include HCl scavenging and moisture sensitivity.
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling of 3-phenylpropanoic acid to the amine. Catalytic 4-dimethylaminopyridine (DMAP) enhances efficiency, achieving yields up to 88% in DMF.
Table 2: Amidation Efficiency Across Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂/Et₃N | DCM | 78 | 95 |
| Carbodiimide | EDC/DMAP | DMF | 88 | 98 |
Stereochemical and Regiochemical Control
The absence of chiral centers simplifies stereochemical concerns, but regioselectivity during biphenyl coupling and amidation remains critical. Computational modeling (DFT) predicts favorable transition states for para-amidation due to reduced steric hindrance from meta-methoxy groups.
Purification and Characterization
Final purification employs silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization from ethanol/water. Characterization via ¹H NMR confirms methoxy singlet integration at δ 3.85 ppm and amide NH signals near δ 8.2 ppm. High-resolution mass spectrometry (HRMS) validates molecular ion peaks at m/z 593.2578 [M+H]⁺.
Environmental and Scalability Considerations
Patent disclosures emphasize replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and utilizing molecular sieves for byproduct adsorption. Flow chemistry adaptations enable continuous production with 20% reduced waste output.
Chemical Reactions Analysis
Types of Reactions
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide can be compared with similar compounds such as benzylamine and cresol . These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its complex structure and potential for diverse applications.
Biological Activity
N-[3,3'-dimethoxy-4'-(3-phenylpropanamido)-[1,1'-biphenyl]-4-yl]-3-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pain management and opioid receptor interaction. This article synthesizes available research findings, including pharmacological properties, receptor binding affinities, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Biphenyl Core : Provides structural stability and hydrophobic interactions.
- Dimethoxy Substituents : Potentially enhance receptor binding through electron-donating effects.
- Propanamide Linkage : May influence the interaction with opioid receptors.
Opioid Receptor Binding
Recent studies have indicated that compounds similar to this compound exhibit significant binding affinities for various opioid receptors. For instance:
- Mu Opioid Receptor (MOR) : Compounds in this class have demonstrated nanomolar binding affinities (K_i values in the range of 1.49 to 5.96 nM) .
- Delta Opioid Receptor (DOR) and Kappa Opioid Receptor (KOR) : Some analogs showed promising profiles with varying affinities, suggesting potential for selective receptor targeting .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study 1: Analgesic Properties
A study evaluated the analgesic properties of a series of compounds related to this compound. The results indicated that specific analogs exhibited significant pain relief in both thermal and mechanical pain models. The compound's ability to modulate opioid receptors was highlighted as a key mechanism behind its analgesic effects.
Study 2: Receptor Selectivity
In another investigation focused on receptor selectivity, it was found that certain modifications to the biphenyl structure could enhance selectivity towards KOR over MOR. This selectivity could potentially reduce side effects associated with traditional opioids while maintaining effective analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
